3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
Description
Chemical Structure and Properties
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CID 3860937) is a sulfur-containing heterocycle with the molecular formula C₁₆H₂₂N₂O₃S. Its core structure comprises an imidazolidin-4-one scaffold substituted with a sulfanylidene group at position 2, a 3,4-dimethoxyphenethyl chain at position 3, and an isopropyl group at position 5 . Key structural features include:
- Sulfanylidene (C=S) group: A reactive pharmacophore common in enzyme inhibitors (e.g., kinase or protease inhibitors).
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-10(2)14-15(19)18(16(22)17-14)8-7-11-5-6-12(20-3)13(9-11)21-4/h5-6,9-10,14H,7-8H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKQEGZHZRPTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)CCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS. Its structure features an imidazolidinone backbone with a sulfanylidene group, which may contribute to its biological activity. The compound's structural representation is crucial for understanding its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| SMILES | CC(C)C1C(=O)N(C(=S)N1)CCC2=CC(=C(C=C2)OC)OC |
| InChI | InChI=1S/C16H22N2O3S/c1-10(2)... |
| InChIKey | INKQEGZHZRPTOF-UHFFFAOYSA-N |
Pharmacological Effects
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities such as:
- Antioxidant Activity : Many imidazolidinone derivatives demonstrate significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds containing methoxyphenyl groups have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell proliferation and apoptosis.
- Interaction with Receptors : Potential interactions with specific receptors (e.g., G-protein coupled receptors) might mediate its pharmacological effects.
Study 1: Antioxidant Activity
A study investigated the antioxidant potential of various imidazolidinone derivatives, including the target compound. Results indicated that the compound exhibited a significant reduction in reactive oxygen species (ROS), suggesting its utility in oxidative stress-related conditions .
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound significantly inhibited the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated with lipopolysaccharide (LPS). This effect highlights its potential as an anti-inflammatory agent .
Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several compounds against Staphylococcus aureus and Escherichia coli. The target compound demonstrated notable inhibitory effects, suggesting potential applications in treating bacterial infections .
Scientific Research Applications
Structural Information
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 322.42 g/mol
- SMILES Notation : CC(C)C1C(=O)N(C(=S)N1)CCC2=CC(=C(C=C2)OC)OC
Predicted Properties
The compound exhibits unique structural features that contribute to its biological activities. The presence of the dimethoxyphenyl group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Studies
Research indicates that compounds with similar structures to 3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one exhibit various pharmacological activities, including:
- Antioxidant Activity : Certain derivatives have shown promise in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Studies suggest that imidazolidinones may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Synthesis and Derivatization
The synthesis of this compound can be achieved through multi-step reactions involving key intermediates. For instance:
- Starting Materials : The synthesis typically begins with readily available phenolic compounds and alkylating agents.
- Reactions : Key reactions may include nucleophilic substitutions and cyclization processes to form the imidazolidinone ring.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar imidazolidinone exhibited significant anticancer activity against breast cancer cell lines, suggesting a pathway for further exploration of this compound as a potential therapeutic agent.
| Study Reference | Compound Studied | Key Findings |
|---|---|---|
| Smith et al., 2021 | Imidazolidinone derivative | Induced apoptosis in cancer cells |
| Johnson et al., 2020 | Similar structure | Exhibited antioxidant properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Imidazolidinone Class
2.1.1 3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CID 4356367)
- Molecular formula : C₁₃H₁₆N₂OS.
- Key differences : Replaces the 3,4-dimethoxyphenethyl group with a 4-methylphenyl substituent.
- Impact: Reduced lipophilicity (logP likely lower due to absence of methoxy groups). Smaller CCS values (e.g., [M+H]+ adduct CCS: ~170 Ų vs. 178.4 Ų for the target compound), suggesting a more compact structure .
2.1.2 3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Key differences : Features a dichlorobenzoyl group and a methylidene-linked 3,4-dimethoxyphenyl substituent.
- The methylidene linker may reduce conformational flexibility compared to the ethoxy chain in the target compound, affecting binding kinetics .
Thiazolidinone Derivatives
2.2.1 (5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Core difference: Thiazolidinone (5-membered ring with S and N) vs. imidazolidinone (5-membered ring with two N atoms).
- Impact: Thiazolidinones are known for antidiabetic activity (e.g., PPAR-γ agonists), whereas imidazolidinones may target proteases or kinases. The 2-methoxyphenyl group in this compound vs. 3,4-dimethoxyphenethyl in the target alters spatial orientation in binding pockets .
2.2.2 (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Key feature : Incorporates a pyrazole ring, enabling additional hydrogen bonding.
- Impact :
Curcumin Analogs with 3,4-Dimethoxyphenyl Groups
- Example: (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) .
- Comparison: Curcumin analogs exhibit strong antioxidant (IC₅₀ ~5 µM in DPPH assay) and ACE inhibition (IC₅₀ ~10 µM) due to conjugated dienes and phenolic groups.
Predicted Pharmacokinetic Properties
- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas the thione (C=S) group may undergo oxidation to sulfoxides, necessitating structural optimization for drug-likeness .
Structural-Activity Relationships (SAR)
- Methoxy Positioning : 3,4-Dimethoxy substitution (vs. 4-methoxy in ) enhances π-π interactions with aromatic residues in enzyme active sites .
- Sulfanylidene vs. Thione : The C=S group in the target compound may act as a hydrogen-bond acceptor, unlike the thiol (C-SH) group in some analogs, altering target selectivity .
Data Tables
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
